

Application Notes and Protocols: 4-Iodophenylacetic Acid in Agrochemical and Dyestuff Manufacturing

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Compound of Interest

Compound Name: **4-Iodophenylacetic acid**

Cat. No.: **B155296**

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These application notes provide a detailed overview of the utilization of **4-Iodophenylacetic acid** as a key intermediate in the synthesis of agrochemicals, specifically plant growth regulators, and in the manufacturing of dyestuffs. This document includes experimental protocols, quantitative data, and logical workflow diagrams to guide researchers in these applications.

Agrochemical Applications: Synthesis of 4-Iodophenoxyacetic Acid (a Plant Growth Regulator)

4-Iodophenylacetic acid itself is not directly used as a plant growth regulator. However, its derivative, 4-iodophenoxyacetic acid, is a known auxin-type plant growth regulator that can promote cell division and differentiation, leading to increased fruit set and yield in various crops. The synthesis of 4-iodophenoxyacetic acid involves the preparation of a 4-iodophenol intermediate, which can be synthesized from precursors like 4-aminophenol. This is then followed by a Williamson ether synthesis.

Synthesis of 4-Iodophenol Intermediate

A common route to 4-iodophenol is through the diazotization of 4-aminophenol followed by a Sandmeyer-type reaction with an iodide salt.

Experimental Protocol: Synthesis of 4-Iodophenol

Materials:

- 4-Aminophenol
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Copper Bronze
- Chloroform
- Sodium Thiosulfate solution (dilute)
- Ligroin (b.p. 90–110 °C)
- Ice

Procedure:[1]

- In a flask, dissolve 109 g (1 mole) of 4-aminophenol in a mixture of 500 g of ice, 500 mL of water, and 65 mL of concentrated sulfuric acid.
- Cool the mixture to 0 °C in a freezing bath.
- Slowly add a solution of 72 g (1 mole) of 95% sodium nitrite in 150 mL of water over one hour with constant stirring, maintaining the temperature at 0 °C.
- Continue stirring for an additional 20 minutes, then add another 20 mL of concentrated sulfuric acid.
- Pour the resulting diazonium salt solution into an ice-cold solution of 200 g (1.2 moles) of potassium iodide in 200 mL of water.

- After a few minutes, add 1 g of copper bronze with continued stirring and slowly warm the solution on a water bath to 75–80 °C until the evolution of nitrogen ceases.
- Cool the reaction mixture to room temperature. The product, 4-iodophenol, will separate as a dark oil.
- Extract the mixture three times with 165 mL portions of chloroform.
- Wash the combined chloroform extracts with a dilute sodium thiosulfate solution.
- Remove the chloroform by distillation on a water bath.
- Distill the residue under reduced pressure, collecting the fraction at 138–140 °C/5 mm Hg.
- Recrystallize the distilled product from approximately 2 L of ligroin (b.p. 90–110 °C) to obtain colorless crystals of 4-iodophenol.

Yield: 153–159 g (69–72% of the theoretical amount).[\[1\]](#) Melting Point: 94 °C.[\[1\]](#)

Synthesis of 4-Iodophenoxyacetic Acid via Williamson Ether Synthesis

This synthesis involves the reaction of the sodium salt of 4-iodophenol (an alkoxide) with chloroacetic acid.

Experimental Protocol: Synthesis of 4-Iodophenoxyacetic Acid

Materials:

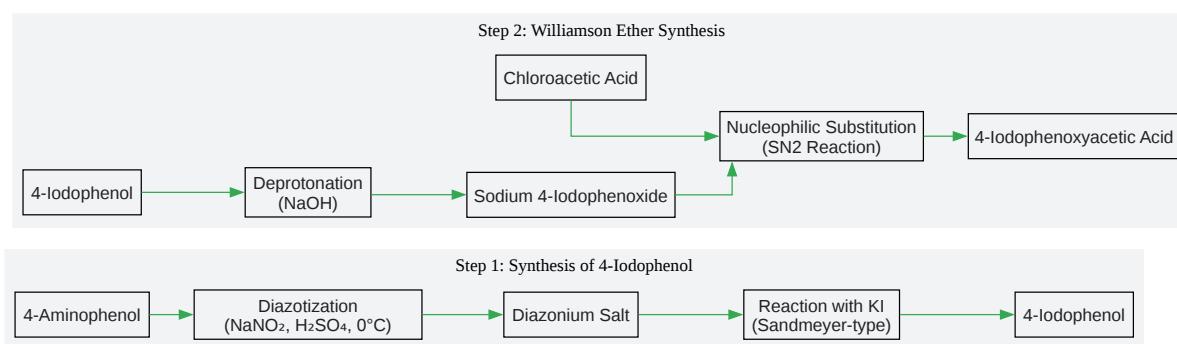
- 4-Iodophenol
- Sodium Hydroxide (NaOH)
- Chloroacetic Acid (ClCH_2COOH)
- Hydrochloric Acid (HCl)
- Diethyl Ether

- Saturated Sodium Bicarbonate Solution
- Water

Procedure: (Adapted from a similar synthesis of 4-methylphenoxyacetic acid)

- In a round-bottom flask, dissolve a specific molar amount of 4-iodophenol in an aqueous solution of sodium hydroxide to form the sodium 4-iodophenoxyde salt.
- To this solution, add a slight molar excess of chloroacetic acid.
- Heat the reaction mixture in a water bath at 90-100 °C for 30-40 minutes.
- After cooling, dilute the mixture with water and acidify with 6M HCl until the solution is acidic to litmus paper.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the ether layer with water and then extract with a saturated sodium bicarbonate solution to separate the acidic product into the aqueous layer.
- Carefully acidify the bicarbonate layer with 6M HCl to precipitate the 4-iodophenoxyacetic acid.
- Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.

Logical Workflow for 4-Iodophenoxyacetic Acid Synthesis



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Caption: Synthesis of 4-Iodophenoxyacetic Acid.

Application Data of Phenoxyacetic Acid-type Plant Growth Regulators

While specific quantitative data for 4-Iodophenoxyacetic acid is not readily available in the searched literature, data for the closely related 4-Chlorophenoxyacetic acid (4-CPA) and other auxins provide a strong indication of its potential effects.

Crop	Plant Growth Regulator	Concentration	Observed Effect	Reference
Tomato	4-Chlorophenoxyacetic acid (4-CPA)	75 ppm	32.19% increase in fruit set; 64.99% increase in tomato yield.	[2]
Tomato	4-Chlorophenoxyacetic acid (4-CPA)	80 ppm	51.1% and 79% increase in early yield per plant in two consecutive seasons.	[3]
Mango ('Keitt')	4-Chlorophenoxyacetic acid (4-CPA)	10 mg/L or 20 mg/L	Increased fruit set, retention, yield, fruit weight, and size.	[4]
Rice ('BRRI dhan-29')	Naphthalene acetic acid (NAA)	100 ppm	27.67% increase in grain yield per plant.	[5][6]
Cotton	Indole Acetic Acid (IAA) & Kinetin	50 ppm IAA + 25 or 50 ppm Kinetin	Significant increase in plant growth parameters.	[7]
Wheat	2,4-Dichlorophenoxyacetic acid (2,4-D)	48, 96, 240 ppm	Impaired nutrient uptake.	[8]

Dyestuff Manufacturing: Synthesis of Azo Dyes from 4-Iodophenylacetic Acid

4-Iodophenylacetic acid can serve as a precursor for the synthesis of azo dyes. The synthetic route involves the conversion of **4-Iodophenylacetic acid** to 4-aminophenylacetic acid, which is then diazotized and coupled with a suitable aromatic compound to form the azo dye.

Synthesis of 4-Aminophenylacetic Acid Intermediate

The conversion of **4-Iodophenylacetic acid** to 4-aminophenylacetic acid can be achieved through modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, using an ammonia equivalent.

Conceptual Protocol: Buchwald-Hartwig Amination of **4-Iodophenylacetic Acid**

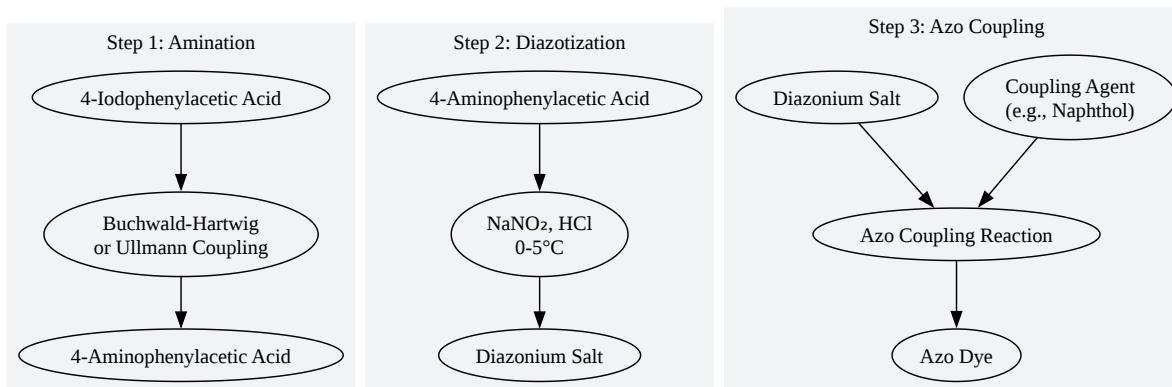
Materials:

- **4-Iodophenylacetic acid**
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., XPhos)
- Base (e.g., Cs_2CO_3 or K_3PO_4)
- Ammonia source (e.g., Benzophenone imine followed by hydrolysis, or ammonia gas)
- Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure: (General procedure for Buchwald-Hartwig amination)[9][10][11]

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine **4-Iodophenylacetic acid**, the palladium catalyst, and the phosphine ligand.
- Add the base and the ammonia source.
- Add the anhydrous, deoxygenated solvent.
- Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary reaction time (monitored by TLC or GC-MS).
- After completion, cool the reaction mixture and quench with water.
- If a protecting group like benzophenone imine is used, hydrolyze it with an acid to reveal the primary amine.

- Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization to obtain 4-aminophenylacetic acid.



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